Cas no 2109450-36-2 (2-Bromo-4-(bromomethyl)thiazole Hydrobromide)
2-Bromo-4-(bromomethyl)thiazole Hydrobromide Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 2-bromo-4-(bromomethyl)-, hydrobromide (1:1)
- 2-Bromo-4-(bromomethyl)thiazole Hydrobromide
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- Inchi: 1S/C4H3Br2NS.BrH/c5-1-3-2-8-4(6)7-3;/h2H,1H2;1H
- InChI Key: AAHOUYUKVQMUOR-UHFFFAOYSA-N
- SMILES: C(C1=CSC(Br)=N1)Br.Br
2-Bromo-4-(bromomethyl)thiazole Hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B801355-50mg |
2-Bromo-4-(bromomethyl)thiazole Hydrobromide |
2109450-36-2 | 50mg |
$ 173.00 | 2023-04-18 | ||
| TRC | B801355-250mg |
2-Bromo-4-(bromomethyl)thiazole Hydrobromide |
2109450-36-2 | 250mg |
$ 775.00 | 2023-04-18 | ||
| TRC | B801355-500mg |
2-Bromo-4-(bromomethyl)thiazole Hydrobromide |
2109450-36-2 | 500mg |
$ 1200.00 | 2023-09-08 |
2-Bromo-4-(bromomethyl)thiazole Hydrobromide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-Bromo-4-(bromomethyl)thiazole Hydrobromide
2-Bromo-4-(bromomethyl)thiazole Hydrobromide
The compound 2-Bromo-4-(bromomethyl)thiazole Hydrobromide (CAS No. 2109450-36-2) is a brominated thiazole derivative with significant potential in various chemical and pharmaceutical applications. Thiazoles, as a class of heterocyclic compounds, have garnered attention due to their versatile structures and diverse biological activities. The presence of bromine atoms in this compound introduces unique electronic properties, making it a valuable substrate for further chemical modifications and functionalization.
Thiazole derivatives are widely studied in medicinal chemistry for their ability to act as scaffolds in drug design. The bromine substituents in 2-Bromo-4-(bromomethyl)thiazole Hydrobromide enhance its reactivity, enabling it to participate in various nucleophilic substitution reactions. This makes it an ideal candidate for the synthesis of bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. Recent studies have highlighted the role of brominated thiazoles in modulating enzyme activities and targeting specific cellular pathways, underscoring their potential in therapeutic interventions.
The synthesis of 2-Bromo-4-(bromomethyl)thiazole Hydrobromide involves a multi-step process that typically begins with the preparation of the parent thiazole ring. This is followed by bromination at specific positions to achieve the desired substitution pattern. The hydrobromide salt form ensures stability and solubility, which are critical for its application in chemical reactions and biological assays.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of more complex molecules. For instance, the bromine atoms can serve as leaving groups, facilitating the introduction of diverse functional groups such as hydroxyl, amino, or mercapto groups. This modular approach allows chemists to tailor the compound's properties for specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 2-Bromo-4-(bromomethyl)thiazole Hydrobromide with greater accuracy. Molecular modeling studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for drug delivery systems. Additionally, its ability to penetrate cellular membranes efficiently could enhance its efficacy in treating intracellular pathogens.
In terms of environmental impact, the compound's stability and biodegradability are critical considerations. Studies indicate that 2-Bromo-4-(bromomethyl)thiazole Hydrobromide undergoes gradual degradation under aerobic conditions, minimizing its persistence in ecosystems. This aligns with growing efforts to develop sustainable chemical processes that minimize environmental footprint.
The integration of 2-Bromo-4-(bromomethyl)thiazole Hydrobromide into green chemistry practices is another area of active research. Its use as a catalyst or a building block in eco-friendly syntheses could reduce reliance on hazardous reagents and improve process efficiency. This shift towards sustainable chemistry is expected to drive further innovation in the utilization of this compound.
In conclusion, 2-Bromo-4-(bromomethyl)thiazole Hydrobromide represents a versatile and valuable compound with extensive applications across multiple disciplines. Its unique chemical properties, combined with recent advances in synthetic and computational techniques, position it as a key player in future research and development endeavors.
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